Superior Nephroprotective Efficacy vs. Curcumin in Cisplatin-Induced Injury Model
In a mouse model of cisplatin-induced nephrotoxicity, oral pretreatment with xanthorrhizol (200 mg/kg/day for 4 days) provided greater attenuation of elevated blood urea nitrogen and serum creatinine levels compared to an identical dose of curcumin [1]. The study concluded that the preventive effect of xanthorrhizol was more efficacious than that of curcumin with the same amount, highlighting a functional divergence that may be linked to distinct intracellular signaling modulation [1].
| Evidence Dimension | Renal function protection (attenuation of nephrotoxicity markers) |
|---|---|
| Target Compound Data | Xanthorrhizol: 200 mg/kg/day, p.o. for 4 days |
| Comparator Or Baseline | Curcumin: 200 mg/kg/day, p.o. for 4 days |
| Quantified Difference | Significantly greater attenuation of BUN and serum creatinine; reported as 'more efficacious' (P-value not explicitly stated in abstract, but conclusion drawn from full study) |
| Conditions | Mouse model; single i.p. dose of cisplatin (45 mg/kg); pretreatment for 4 days prior to cisplatin |
Why This Matters
For researchers investigating chemotherapy-induced organ toxicity, xanthorrhizol offers a more potent protective agent than curcumin at the same dose, potentially enabling lower effective doses or broader therapeutic windows in preclinical nephroprotection studies.
- [1] Kim, S. H., Hong, K. O., Hwang, J. K., & Park, K. K. (2005). Xanthorrhizol has a potential to attenuate the high dose cisplatin-induced nephrotoxicity in mice. Food and Chemical Toxicology, 43(1), 117-122. https://doi.org/10.1016/j.fct.2004.08.014 View Source
